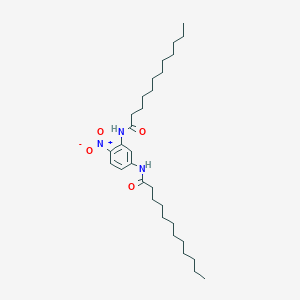![molecular formula C25H33N3O3 B12465060 N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core and a dimethoxyphenyl ethylamine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide typically involves multiple steps, including the formation of the cyclopenta[b]quinoline core and the subsequent attachment of the dimethoxyphenyl ethylamine moiety. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[b]quinoline core through cyclization reactions involving appropriate precursors.
Amidation Reactions: Attachment of the dimethoxyphenyl ethylamine moiety through amidation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: Purification of the final product using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxyphenyl moiety, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions may target the quinoline core or other functional groups, potentially leading to the formation of reduced derivatives.
Substitution: The compound may participate in substitution reactions, particularly at positions on the quinoline core or the dimethoxyphenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced quinoline derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways or diseases.
Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.
作用機序
The mechanism by which N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
Pathway Modulation: The compound may affect various biological pathways, leading to changes in gene expression, protein activity, or cellular behavior.
類似化合物との比較
Similar Compounds
Similar compounds to N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide include:
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-ylamine: A related compound with a similar quinoline core.
3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl ethylamine moiety.
Quinoline Derivatives: Various quinoline derivatives with different substituents on the quinoline core.
Uniqueness
The uniqueness of N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide lies in its combination of the cyclopenta[b]quinoline core and the dimethoxyphenyl ethylamine moiety. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.
特性
分子式 |
C25H33N3O3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
InChI |
InChI=1S/C25H33N3O3/c1-28(14-13-17-11-12-22(30-2)23(15-17)31-3)16-24(29)27-25-18-7-4-5-9-20(18)26-21-10-6-8-19(21)25/h11-12,15H,4-10,13-14,16H2,1-3H3,(H,26,27,29) |
InChIキー |
FAUCOTAVVZTOGQ-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC(=O)NC2=C3CCCC3=NC4=C2CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12464980.png)
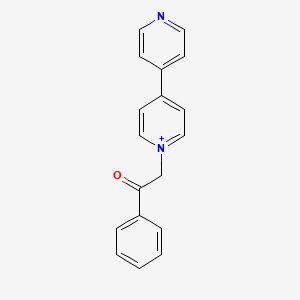
![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12464996.png)
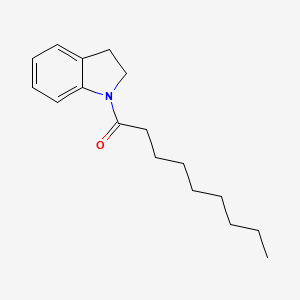
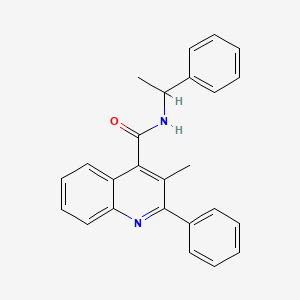
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)

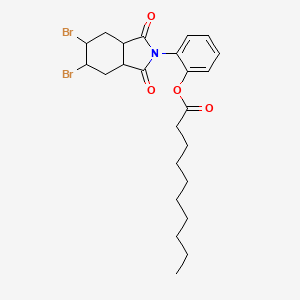
![(3R,3aS,6S,6aS)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B12465046.png)
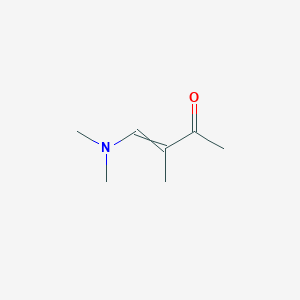

![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)
